2-(4-Aminophenyl)phenol: Structural Characteristics, Synthesis, and Applications in Advanced Materials
2-(4-Aminophenyl)phenol: Structural Characteristics, Synthesis, and Applications in Advanced Materials
Executive Summary
2-(4-Aminophenyl)phenol , also designated systematically as 4'-amino-[1,1'-biphenyl]-2-ol, is a highly versatile bifunctional biphenyl scaffold. Characterized by the presence of both an electron-donating aniline moiety and an ortho-phenolic hydroxyl group, this compound serves as a critical intermediate in organic synthesis, medicinal chemistry, and polymer science. This technical guide explores the structural properties of 2-(4-Aminophenyl)phenol, details a self-validating methodology for its synthesis via Palladium-catalyzed Suzuki-Miyaura cross-coupling, and analyzes the structure-activity relationships that make it a privileged scaffold.
Chemical Identity & Structural Characteristics
The biphenyl core of 2-(4-Aminophenyl)phenol provides significant structural rigidity, while the orthogonal positioning of the amino (-NH₂) and hydroxyl (-OH) groups imparts unique electronic and hydrogen-bonding capabilities. The para-amino group acts as a strong electron donor, increasing the nucleophilicity of the adjacent aromatic ring, whereas the ortho-hydroxyl group can participate in intramolecular hydrogen bonding or act as an ortho-directing group in subsequent electrophilic aromatic substitutions.
Quantitative Chemical Properties
To facilitate rapid reference for synthetic planning, the fundamental physicochemical properties of 2-(4-Aminophenyl)phenol are summarized below.
| Property | Value |
| IUPAC Name | 4'-amino-[1,1'-biphenyl]-2-ol |
| Common Synonyms | 2-(4-Aminophenyl)phenol; 4'-aminobiphenyl-2-ol |
| CAS Registry Number | 21849-92-3 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Monoisotopic Mass | 185.08406 Da |
| SMILES String | Nc1ccc(-c2ccccc2O)cc1 |
| Physical Appearance | Solid (typically off-white to pale brown) |
Data supported by commercial chemical databases[1].
Mechanistic Pathway: Palladium-Catalyzed Suzuki-Miyaura Synthesis
The most efficient and scalable method for constructing the biphenyl core of 2-(4-Aminophenyl)phenol is the. This method forms a carbon-carbon bond between an aryl halide (2-bromophenol) and an organoboron compound (4-aminophenylboronic acid) using a Palladium catalyst.
Causality in Reagent Selection
-
Catalyst Selection: While standard Pd(PPh₃)₄ is effective, the presence of unprotected -OH and -NH₂ groups can lead to competitive coordination with the Palladium center, potentially deactivating the catalyst. A slightly higher catalyst loading (5 mol%) or the use of a bidentate ligand like Pd(dppf)Cl₂ ensures the catalytic cycle remains robust.
-
Biphasic Solvent System (Toluene/Ethanol/Water): A biphasic system is deliberately chosen to manage the divergent solubilities of the reagents. Toluene readily dissolves the 2-bromophenol and the growing biphenyl product. Water is required to dissolve the inorganic base (Na₂CO₃) and the highly polar 4-aminophenylboronic acid. Ethanol acts as a critical phase-transfer co-solvent, homogenizing the interface to facilitate the transmetalation step.
-
Base Selection (Na₂CO₃): The base is essential for the activation of the boronic acid, converting it into a reactive, electron-rich boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[2].
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 2-(4-Aminophenyl)phenol synthesis.
Experimental Protocols: Self-Validating Synthesis
To ensure reproducibility and high yield, the following protocol integrates self-validating checkpoints. The workflow relies on continuous monitoring to prevent side reactions, such as the oxidative homocoupling of the boronic acid.
Step-by-Step Methodology
Step 1: Reagent Preparation and Degassing
-
In a 250 mL round-bottom flask, combine 2-bromophenol (1.0 equiv, 10 mmol) and 4-aminophenylboronic acid (1.2 equiv, 12 mmol). Note: The slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Add a solvent mixture of Toluene (40 mL), Ethanol (10 mL), and 2M aqueous Na₂CO₃ (15 mL).
-
Critical Causality: Purge the biphasic mixture with Argon for 15 minutes. Oxygen must be strictly excluded because it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the homocoupling of the boronic acid into 4,4'-diaminobiphenyl.
-
Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) under a continuous Argon stream.
Step 2: Reflux and Reaction Monitoring
-
Heat the reaction mixture to 80°C under an Argon atmosphere. The elevated temperature provides the activation energy necessary for the oxidative addition of the electron-rich aryl halide to the Palladium center.
-
Self-Validation (TLC): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent. The starting 2-bromophenol (less polar, Rf ~0.7) should disappear, replaced by a highly polar spot corresponding to the product (Rf ~0.3) due to the hydrogen-bonding -OH and -NH₂ groups.
Step 3: Workup and Extraction
-
Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL) and distilled water (50 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification and Characterization
-
Purify the crude residue via silica gel column chromatography (gradient elution: Hexane to Hexane:EtOAc 1:1).
-
Self-Validation (Analytical): Confirm the structural integrity using LC-MS (ESI+), which must show the [M+H]⁺ peak at m/z 186.2. Subsequent ¹H-NMR (DMSO-d₆) will validate the structure via the disappearance of the boronic acid broad singlet (~8.0 ppm) and the emergence of the distinct phenolic -OH (~9.5 ppm) and aniline -NH₂ (~5.0 ppm) resonances.
Caption: Step-by-step experimental workflow for the synthesis and purification of the biphenyl product.
Structure-Reactivity Relationships & Applications
The utility of 2-(4-Aminophenyl)phenol stems directly from its bifunctional nature. The logical relationship between its structural domains and its downstream applications is a prime example of rational scaffold utilization in both materials science and medicinal chemistry.
-
Polymer Science (Polyimides and Epoxies): The primary amine is highly reactive toward dianhydrides, making this molecule an excellent monomer or end-capping agent in the synthesis of advanced polyimides. The resulting polymers exhibit exceptional thermal stability due to the rigid biphenyl core. Furthermore, the phenolic hydroxyl group can be reacted with epichlorohydrin to form specialized epoxy resins with high glass transition temperatures (Tg).
-
Medicinal Chemistry: The biphenyl structure is a "privileged scaffold" that frequently mimics the hydrophobic interactions of natural ligands within protein binding pockets (e.g., kinase hinge regions). The orthogonal -OH and -NH₂ groups serve as highly directional hydrogen bond donors and acceptors, allowing researchers to anchor the molecule precisely within a target receptor's active site.
Caption: Logical relationship mapping the structural features of 2-(4-Aminophenyl)phenol to applications.
References
-
Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:[Link]
